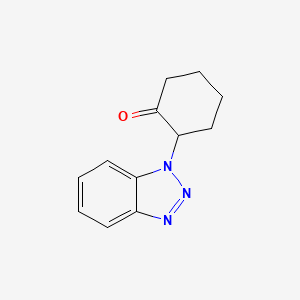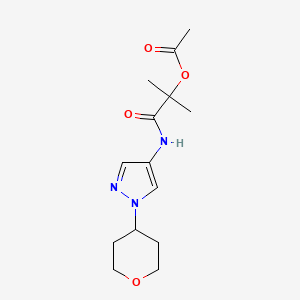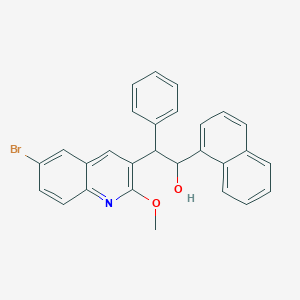
1-Bromo-4-chloro-3-fluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, fluorine, and a methyl group.
Méthodes De Préparation
The synthesis of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene typically involves halogenation reactions. One common method is the bromination of 4-chloro-3-fluoro-2-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Analyse Des Réactions Chimiques
1-Bromo-4-chloro-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine, chlorine, or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, it can be involved in multi-step synthetic pathways where intermediate compounds are oxidized or reduced.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions, where it reacts with organometallic reagents to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
1-Bromo-4-chloro-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential biological activity.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-4-chloro-3-fluoro-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms activate the benzene ring towards nucleophilic attack. The methyl group can also influence the reactivity by providing steric hindrance and electronic effects .
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-3-fluoro-2-methylbenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: This compound lacks the chlorine and methyl groups, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-Bromo-3-fluoro-2-methylbenzene: Similar to the target compound but lacks the chlorine atom, which can affect its reactivity and the types of reactions it undergoes.
1-Bromo-4-chlorobenzene: This compound lacks the fluorine and methyl groups, which can significantly alter its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis
Propriétés
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVABCKXCUPZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2652674.png)

![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)


![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2652682.png)
![Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2652683.png)
![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

methanone](/img/structure/B2652688.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-bromophenyl)ethan-1-one](/img/structure/B2652692.png)

